molecular formula C10H12BrNO B13056309 1-Amino-1-(3-bromo-5-methylphenyl)acetone

1-Amino-1-(3-bromo-5-methylphenyl)acetone

Katalognummer: B13056309
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: KCIICYQODIQHJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3-bromo-5-methylphenyl)acetone is an organic compound with the molecular formula C10H12BrNO. It belongs to the class of α-amino ketones, which are known for their significance in synthetic and medicinal chemistry . This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an amino group and a ketone functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-bromo-5-methylphenyl)acetone typically involves the following steps:

    Bromination: The starting material, 3-methylacetophenone, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst to introduce the bromine atom at the meta position of the phenyl ring.

    Amination: The brominated product is then subjected to amination using ammonia (NH3) or an amine source under controlled conditions to introduce the amino group at the α-position relative to the ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-1-(3-bromo-5-methylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3-bromo-5-methylphenyl)acetone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(3-bromo-5-methylphenyl)acetone involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. The presence of the bromine and amino groups contributes to its reactivity and specificity in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-1-(3-chloro-5-methylphenyl)acetone
  • 1-Amino-1-(3-fluoro-5-methylphenyl)acetone
  • 1-Amino-1-(3-iodo-5-methylphenyl)acetone

Uniqueness

1-Amino-1-(3-bromo-5-methylphenyl)acetone is unique due to the presence of the bromine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The methyl group further enhances its stability and solubility compared to other halogenated analogs.

Eigenschaften

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

1-amino-1-(3-bromo-5-methylphenyl)propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3

InChI-Schlüssel

KCIICYQODIQHJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)Br)C(C(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.